3-butoxy-4-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-4-methyl-6H-benzo[c]chromen-6-one typically involves the reaction of biphenyl-2-carboxylic acid with potassium peroxydisulfate and silver nitrate in a mixture of water and acetonitrile under an air atmosphere . The reaction is carried out at 50°C for 27 hours, followed by extraction with dichloromethane and purification through silica gel filtration .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding benzo[c]chromen-6-one derivatives.
Reduction: Formation of reduced benzo[c]chromen-6-one analogs.
Substitution: Introduction of different substituents at specific positions on the chromen-6-one ring.
Common Reagents and Conditions
Oxidation: Potassium peroxydisulfate and silver nitrate in acetonitrile-water mixture.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various substituted benzo[c]chromen-6-one derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-butoxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphodiesterase 2 (PDE2), which plays a role in cellular signaling pathways . The compound’s effects are mediated through its ability to modulate enzyme activity and influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-(4-methoxybenzyl)oxy-4-methyl-6H-benzo[c]chromen-6-one
Uniqueness
3-butoxy-4-methyl-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butoxy and methyl groups contribute to its solubility, reactivity, and potential bioactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18O3 |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
3-butoxy-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C18H18O3/c1-3-4-11-20-16-10-9-14-13-7-5-6-8-15(13)18(19)21-17(14)12(16)2/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
WDVJNNMHOUQKQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C |
Origin of Product |
United States |
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